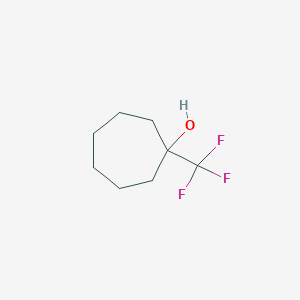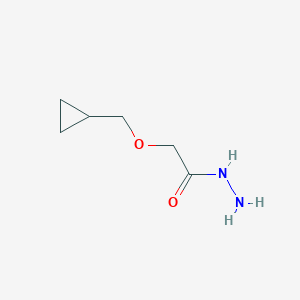
1-(2,2,2-Trifluoroethyl)azetidine-3-carboxylic acid
Übersicht
Beschreibung
“1-(2,2,2-Trifluoroethyl)azetidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1339115-53-5 . It has a molecular weight of 183.13 and its IUPAC name is 1-(2,2,2-trifluoroethyl)-3-azetidinecarboxylic acid . The compound is a white solid .
Molecular Structure Analysis
The InChI code for “1-(2,2,2-Trifluoroethyl)azetidine-3-carboxylic acid” is 1S/C6H8F3NO2/c7-6(8,9)3-10-1-4(2-10)5(11)12/h4H,1-3H2,(H,11,12) . This indicates that the compound contains six carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms .
Physical And Chemical Properties Analysis
“1-(2,2,2-Trifluoroethyl)azetidine-3-carboxylic acid” is a white solid . It has a molecular weight of 183.13 .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : N-2,2,2-Trifluoroethylisatin ketimines, which are similar to the compound you mentioned, have been used as fluorine-containing synthons in organic synthesis . They have received attention from many chemists since they were first developed in 2015 .
- Methods of Application : These compounds are involved in various organic synthesis reactions, focusing on the types of reactions and the stereoselectivity of products .
- Results or Outcomes : The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development .
Medicinal Chemistry
- Scientific Field : Medicinal Chemistry
- Application Summary : The introduction of trifluoromethyl functional group into drug molecules often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities such as drug absorption, distribution, and donor-receptor interaction .
- Methods of Application : Trifluoromethyl is widely found in a variety of bioactive molecules and lead compound structures, with protease inhibition, anticancer, anti-tumor, anti-HIV, and other activities .
- Results or Outcomes : The use of trifluoromethyl-containing compounds has shown significant potential in the development of new drugs .
Polymer Chemistry
- Scientific Field : Polymer Chemistry
- Application Summary : Aziridines and azetidines, which are structurally similar to the compound you mentioned, are used as building blocks for polyamines by anionic and cationic ring-opening polymerization . The resulting polymers have many important applications .
- Methods of Application : The polymerization of ring-strained nitrogen containing monomers is controlled to produce polyamines .
- Results or Outcomes : The resulting polymers have applications in antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
Bioactive Compound Synthesis
- Scientific Field : Medicinal Chemistry
- Application Summary : Compounds similar to “1-(2,2,2-Trifluoroethyl)azetidine-3-carboxylic acid” are used in the preparation of libraries of bioactive compounds like bronchodilating and anti-inflammatory drugs .
- Methods of Application : The synthesis involves the hydrolysis of ethyl 3-azidoazetidine-3-carboxylate with 2 N NaOH solution at room temperature .
- Results or Outcomes : The resulting compounds have shown potential in the development of new drugs .
Functional Coatings
- Scientific Field : Materials Science
- Application Summary : Poly(fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings was achieved via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer .
- Methods of Application : The copolymerizations, initiated by tert-butyl peroxypivalate at varying comonomer feed ratios led to a series of poly(FATRIFE-co-MAF) copolymers with different molar compositions .
- Results or Outcomes : A high copolymer MAF content led to both a good adhesion onto metal substrates and to improved hydrophilicity, as revealed by the decrease of the water contact angle from 107° (for a reference PFATRIFE homopolymer) to 81° (for a copolymer containing 42 mol% MAF) .
Fatty Acid Ester Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : Similar compounds have been used in the synthesis of 2,2,2-trifluoroethyl fatty acid esters .
- Methods of Application : The synthesis involves the reaction of unsaturated fatty acids such as linolenic acid, (E)-oct-3-enoic acid, 2-(cyclohex-1-en-1-yl)acetic acid, sorbic acid, and vitamin A acid with [PhICH2-CF3][OTf]/Cs2CO3 in CH2Cl2 at room temperature .
- Results or Outcomes : The resulting esters have potential applications in various fields .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)3-10-1-4(2-10)5(11)12/h4H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYQZTQYRYZPSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)azetidine-3-carboxylic acid | |
CAS RN |
1339115-53-5 | |
| Record name | 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one](/img/structure/B1443421.png)
![(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1443424.png)




![1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine](/img/structure/B1443436.png)
![[3-(2-Propoxyethoxy)phenyl]boronic acid](/img/structure/B1443437.png)